

A Comparative Guide to ASIC Inhibition: 2-Guanidine-4-methylquinazoline vs. Amiloride

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Compound of Interest

Compound Name: GMQ

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This guide provides an objective comparison of 2-Guanidine-4-methylquinazoline (**GMQ**) and amiloride as inhibitors of Acid-Sensing Ion Channels (ASICs), supported by experimental data. ASICs are neuronal ion channels activated by extracellular acidification and are implicated in various neurological disorders, including pain, ischemic stroke, and anxiety.^[1] Understanding the pharmacological nuances of their inhibitors is crucial for advancing research and therapeutic development.

Performance Comparison at a Glance

Both **GMQ** and amiloride modulate ASIC activity, but through distinct mechanisms and with different potencies and specificities. Amiloride is a well-established, non-selective pore blocker of most ASIC subtypes, while **GMQ** acts as a complex allosteric modulator, capable of both activating and inhibiting ASIC channels depending on the subtype and concentration.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and other quantitative measures of **GMQ** and amiloride on various ASIC subtypes. It is important to note that experimental conditions can influence these values.

Table 1: Inhibitory Profile of 2-Guanidine-4-methylquinazoline (**GMQ**) on ASIC Subtypes

ASIC Subtype	Action	IC50 / EC50	Cell Type	Notes	Reference
ASIC1a	Pore Block (High Conc.)	3.24 mM	CHO Cells	At lower concentrations, GMQ shifts the pH dependence of activation to more acidic pH.	[1]
ASIC1b	Pore Block (High Conc.)	1.52 mM	CHO Cells	Substantially inhibited by 1 mM GMQ.	[1]
ASIC3	Pore Block (High Conc.)	6.74 mM	CHO Cells	Activates ASIC3 at physiological pH (pH 7.4) with an EC50 of 1.83 mM.	[1]

Table 2: Inhibitory Profile of Amiloride on ASIC Subtypes

ASIC Subtype	IC50	Cell Type	Notes	Reference
ASIC1a	3-30 μ M	Various	Non-selective inhibitor.	[2]
ASIC1a	13.50 μ M	CHO Cells	-	[3]
ASIC1a	1.7 μ M	tsA-201 cells	-	[2]
ASIC3	18.6 μ M	CHO Cells	Can paradoxically potentiate sustained currents at neutral pH.	[4]
ASIC3	2.7 μ M	Rat DRG neurons	-	[2]

Mechanisms of Action

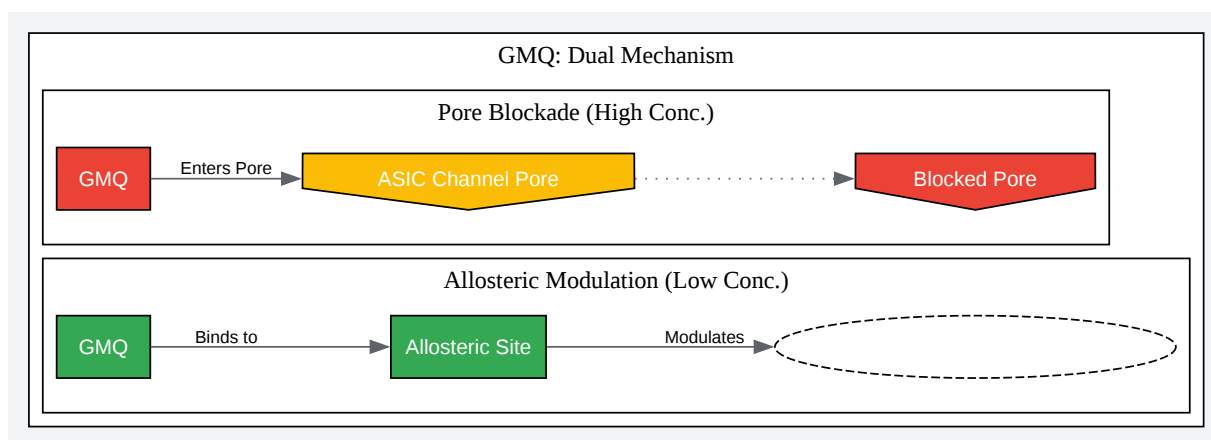
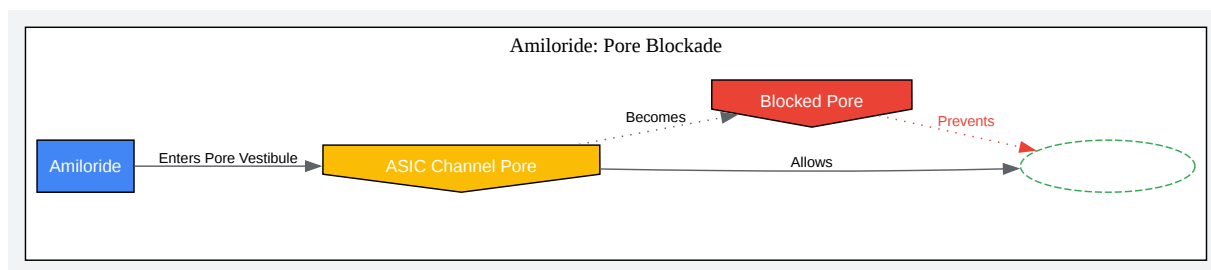
The fundamental difference between **GMQ** and amiloride lies in their interaction with the ASIC channel.

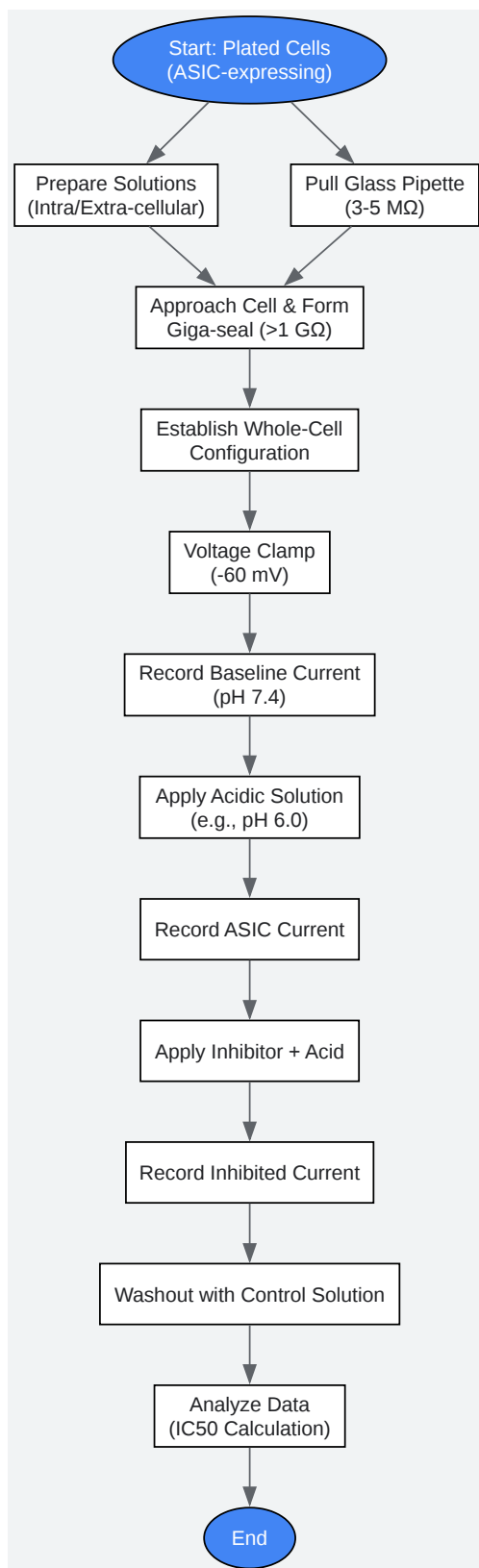
Amiloride acts as a direct pore blocker.[4] Its positively charged guanidinium group is thought to enter the external vestibule of the channel pore, physically occluding the passage of ions.[5] This blocking action is voltage-dependent, meaning its efficacy is influenced by the membrane potential.[2][6]

2-Guanidine-4-methylquinazoline (**GMQ**) exhibits a more complex, dual mechanism. At high concentrations (in the millimolar range), it can act as a pore blocker, similar to amiloride.[1] However, its more distinct action at lower concentrations is as an allosteric modulator.[7][8] It binds to a site on the channel protein distinct from the pore, influencing the channel's gating properties.[1] This can lead to subtype-specific effects, such as the activation of ASIC3 at physiological pH and shifts in the pH sensitivity of other ASIC subtypes.[1]

Signaling and Mechanistic Pathways

The following diagrams illustrate the proposed mechanisms of action for amiloride and **GMQ** on ASIC channels.





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